2-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2S/c1-26-16-8-3-2-7-15(16)17(25)24-18-23-11-14(27-18)10-12-5-4-6-13(9-12)19(20,21)22/h2-9,11H,10H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHLSCSFIKYISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds containing similar structures show clinical and biological applications. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
One of the key features of similar compounds is their ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
The presence of the trifluoromethyl group in similar compounds plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This suggests that the compound may have unique pharmacokinetic properties that impact its bioavailability.
Biological Activity
2-Methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. Its molecular structure, which includes a thiazole moiety and a trifluoromethyl group, suggests a diverse range of interactions with biological targets. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).
- Molecular Formula : C19H15F3N2O2S
- Molecular Weight : 392.4 g/mol
- IUPAC Name : 2-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antitumor Activity :
- Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole rings exhibit cytotoxic effects against various cancer cell lines.
- A study highlighted the importance of substituents on the thiazole ring for enhancing anticancer activity, with specific analogs showing IC50 values in the low micromolar range against human cancer cells .
- Anticonvulsant Properties :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole-containing compounds reveals critical insights into how structural modifications influence biological activity:
| Compound | Structural Features | Biological Activity | IC50 Values |
|---|---|---|---|
| Compound 1 | Methoxy group at position 4 on phenyl ring | Antitumor | 1.61 µg/mL |
| Compound 2 | N-phenylcarboxamide group | Cytotoxicity against A-431 cells | < Doxorubicin |
| Compound 3 | Trifluoromethyl substitution | Anticonvulsant | ED50 = 18.4 mg/kg |
Case Study 1: Antitumor Efficacy
In a comparative study involving various thiazole derivatives, this compound was tested against several human cancer cell lines. The results indicated that this compound exhibited promising cytotoxicity, particularly against breast and lung cancer cells, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Anticonvulsant Activity
Another research effort evaluated the anticonvulsant potential of this compound using the pentylenetetrazol (PTZ) model in rodents. The results demonstrated that it provided significant protection against seizures, suggesting a mechanism involving modulation of GABAergic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Features
The following table summarizes critical structural differences and similarities between the target compound and selected analogs:
Key Observations
Substituent Effects on the Benzamide Ring
- Methoxy vs.
- Acetyloxy Group : Nitazoxanide’s 2-acetyloxy group contributes to its antiparasitic activity by enabling hydrolysis to an active metabolite, highlighting the role of labile substituents in prodrug design .
Substituent Effects on the Benzyl-Thiazole Moiety
- Position of Trifluoromethyl Group : The target compound’s 3-(trifluoromethyl)benzyl group contrasts with KRP-297’s 4-(trifluoromethyl)benzyl substitution. This positional difference may affect steric interactions with biological targets, as seen in KRP-297’s antidiabetic activity via PPARγ modulation .
- Methyl vs.
Heterocycle Modifications
- Thiazole vs. Thiazolidinedione: KRP-297’s thiazolidinedione ring is a known pharmacophore in antidiabetic drugs (e.g., pioglitazone), suggesting that heterocycle replacement can redirect activity toward specific pathways .
Pharmacological Implications
- Antidiabetic Activity : KRP-297’s thiazolidinedione core and 4-(trifluoromethyl)benzyl group are critical for PPARγ agonism, a mechanism absent in the target compound due to its thiazole ring .
- Antimicrobial Potential: Analogs with nitro or halogen substituents (e.g., ) exhibit antimicrobial activity, suggesting that the target compound’s methoxy group could be optimized for similar applications .
- Antiparasitic Activity : Nitazoxanide’s nitro-thiazole scaffold inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic parasites. The target compound lacks this nitro group, but its trifluoromethyl substitution may enhance bioavailability .
Research Findings and Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
